molecular formula C8H16ClNO B2909889 1-Tert-butylpyrrolidin-3-one hydrochloride CAS No. 1783990-17-9

1-Tert-butylpyrrolidin-3-one hydrochloride

Cat. No.: B2909889
CAS No.: 1783990-17-9
M. Wt: 177.67
InChI Key: JHPRLETZEFRPAD-UHFFFAOYSA-N
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Description

1-Tert-butylpyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-tert-butylpyrrolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(2,3)9-5-4-7(10)6-9;/h4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPRLETZEFRPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butylpyrrolidin-3-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Tert-butylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Tert-butylpyrrolidin-3-one hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Tert-butylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-Tert-butylpyrrolidin-3-one hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

1-Tert-butylpyrrolidin-3-one hydrochloride is a derivative of pyrrolidin-3-one, characterized by the presence of a tert-butyl group at the nitrogen position. Its chemical formula is C8H16ClN and it has a molecular weight of 177.68 g/mol.

The biological activity of 1-tert-butylpyrrolidin-3-one hydrochloride can be attributed to its interaction with various neurotransmitter receptors and enzymes. Studies have indicated that it may act as a modulator of neurotransmission, particularly influencing dopaminergic and adrenergic pathways.

Potential Mechanisms:

  • Dopamine Receptor Modulation : Preliminary studies suggest that compounds similar to 1-tert-butylpyrrolidin-3-one hydrochloride may exhibit affinity for dopamine receptors, potentially influencing conditions such as Parkinson's disease and schizophrenia .
  • Adrenergic Activity : The compound may also interact with adrenergic receptors, which could have implications for cardiovascular health and anxiety disorders .

Biological Activities

Research has highlighted several biological activities associated with 1-tert-butylpyrrolidin-3-one hydrochloride:

  • Antimicrobial Properties : Some studies suggest that derivatives of pyrrolidinones exhibit antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that pyrrolidinone derivatives can provide neuroprotection in models of neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study conducted on a rat model demonstrated that administration of 1-tert-butylpyrrolidin-3-one hydrochloride reduced neuronal damage in models of ischemic stroke. The compound was found to decrease markers of oxidative stress and inflammation significantly, suggesting its potential as a therapeutic agent in stroke management .

Case Study 2: Antimicrobial Activity

In vitro assays showed that 1-tert-butylpyrrolidin-3-one hydrochloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Biological Activities of 1-Tert-butylpyrrolidin-3-one Hydrochloride

Biological ActivityObservationsReference
AntimicrobialActive against Gram-positive/negative
Anti-inflammatoryReduced inflammation markers
NeuroprotectiveDecreased oxidative stress
MechanismDescriptionReference
Dopamine Receptor ModulationInfluences dopaminergic pathways
Adrenergic ActivityInteracts with adrenergic receptors

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